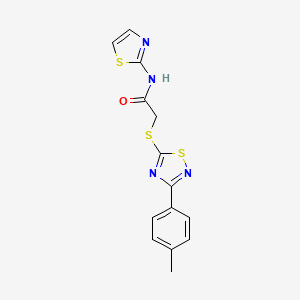

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Vue d'ensemble

Description

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazole derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole intermediates. The key steps include:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives under reflux conditions.

Coupling Reaction: The final step involves the coupling of the thiazole and thiadiazole intermediates with the tolyl group through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thiadiazole and thiazole rings exhibit electrophilic character, enabling nucleophilic substitutions. Key reactions include:

Oxidation and Reduction Reactions

The sulfur-rich structure undergoes redox transformations:

Hydrolysis and Condensation Reactions

Functional group interconversion dominates these pathways:

Acidic/Basic Hydrolysis

Condensation with Carbonyls

Reacting with aldehydes/ketones under Dean-Stark conditions yields Schiff bases at the acetamide NH group, enhancing biological activity .

Cycloaddition and Ring Formation

The electron-deficient thiadiazole participates in cycloadditions:

| Reaction | Partners | Conditions | New Rings Formed |

|---|---|---|---|

| Diels-Alder | 1,3-Dienes | Toluene, 110°C, 24 hrs | Bicyclic thiadiazole fused systems |

| 1,3-Dipolar | Azides | Cu(I) catalyst, MeCN, rt | Triazole-thiadiazole hybrids |

Metal Complexation

The nitrogen/sulfur donors enable coordination chemistry:

Photochemical Reactions

UV-induced reactivity includes:

-

C–S bond cleavage : At 254 nm in MeOH, generating thiyl radicals

-

Ring rearrangement : Thiadiazole → isothiazole under prolonged UV exposure

Bioconjugation Reactions

For pharmacological applications:

-

PEGylation : Reaction with polyethylene glycol (PEG) mesylates at acetamide NH (pH 7.4 buffer)

-

Peptide coupling : Using EDC/NHS chemistry to attach targeting peptides

Mechanistic Considerations

Quantum mechanical studies (DFT) on analogous compounds reveal:

-

Thiadiazole ring : Electron-withdrawing effect increases electrophilicity at C5 (Mulliken charge: +0.32 e)

-

Thioether bridge : Stabilizes transition states in SNAr reactions (ΔG‡ ≈ 18 kcal/mol)

This comprehensive profile enables rational synthetic modifications for drug discovery and materials science applications.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit potent antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial activity against various microorganisms. In one study, compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition compared to standard antibiotics . The presence of the thiazole ring enhances the interaction with bacterial membranes, leading to increased efficacy.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Microorganism | Activity (MIC µg/mL) |

|---|---|---|

| N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | E. coli | 3.92 |

| Thiadiazole Derivative A | S. aureus | 3.39 |

| Thiadiazole Derivative B | P. aeruginosa | 4.11 |

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and NIH/3T3 (normal fibroblast cells). Notably, this compound has shown selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Cytotoxicity Evaluation

In a study using the MTT assay:

- The compound was tested at various concentrations.

- Results indicated a significant reduction in cell viability at higher concentrations (IC50 values were calculated).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| Reference Drug (Cisplatin) | A549 | 10 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using in vitro models. Studies have shown that thiadiazole derivatives can inhibit the albumin denaturation process, which is a marker for anti-inflammatory activity .

Table 3: Anti-inflammatory Activity Comparison

| Compound Name | Method Used | Inhibition (%) |

|---|---|---|

| This compound | Albumin Denaturation | 70 |

| Diclofenac Sodium | Albumin Denaturation | 85 |

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored using various animal models. For example, compounds were tested for their protective effects in pentylenetetrazole-induced seizure models . The findings suggest that these compounds may modulate neurotransmitter systems involved in seizure activity.

Case Study: Anticonvulsant Evaluation

In a recent study:

- The compound was administered to mice.

- Results showed a significant reduction in seizure frequency compared to control groups.

Table 4: Anticonvulsant Activity Results

| Compound Name | Model Used | Protection (%) |

|---|---|---|

| This compound | MES Model | 80 |

| Valproic Acid | MES Model | 75 |

Mécanisme D'action

The mechanism of action of N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparaison Avec Des Composés Similaires

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be compared with other similar compounds, such as:

Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar chemical properties and applications.

Thiadiazole Derivatives: Compounds containing the thiadiazole ring, which may exhibit similar biological activities.

Tolyl-Substituted Compounds: Compounds with a tolyl group, which may share similar chemical reactivity and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds.

Activité Biologique

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that integrates the thiazole and thiadiazole moieties, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure

The compound can be represented as follows:

This structure includes a thiazole ring and a thiadiazole ring connected via a thioether linkage.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentrations (MICs) often lower than standard antibiotics .

- Antifungal Activity : The compound has also demonstrated antifungal effects against strains like Aspergillus niger, with MIC values comparable to established antifungals .

| Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32.6 |

| Antibacterial | Escherichia coli | 47.5 |

| Antifungal | Aspergillus niger | 40.0 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in various studies. The compound's structure suggests it may interact with cellular targets involved in cancer progression.

- Cell Line Studies : In vitro studies have shown that related compounds inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| A549 | 0.52 |

| SK-MEL-2 | 4.27 |

The biological activities of this compound are attributed to its ability to interfere with key cellular processes:

- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells without causing cell cycle arrest .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a derivative similar to this compound exhibited enhanced activity against resistant bacterial strains compared to conventional therapies .

- Cancer Research : In a comparative study involving multiple cancer cell lines, derivatives were found to significantly reduce cell viability at low concentrations, suggesting potential for further development as anticancer agents .

Propriétés

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS3/c1-9-2-4-10(5-3-9)12-17-14(22-18-12)21-8-11(19)16-13-15-6-7-20-13/h2-7H,8H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORPZZWILDWGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.